Methyl 4-bromo-2,3-dimethylbenzoate
Overview
Description
Methyl 4-bromo-2,3-dimethylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in biochemical pathways, influencing their function and leading to changes at the molecular and cellular levels .
Mode of Action
Methyl 4-bromo-2,3-dimethylbenzoate likely interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position, which can be resonance stabilized . This reaction results in the formation of a new compound with altered properties .
Biochemical Pathways
The compound’s bromination reaction suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by a Log Po/w value of 2.75, suggests it may be well-absorbed and distributed within the body .
Result of Action
The compound’s bromination reaction suggests it may alter the structure and function of target molecules, potentially leading to changes in cellular processes .
Properties
IUPAC Name |
methyl 4-bromo-2,3-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPZONEGQIWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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